molecular formula C4H8N2O2 B8815664 2,3-Butanedione, dioxime

2,3-Butanedione, dioxime

Cat. No. B8815664
M. Wt: 116.12 g/mol
InChI Key: JGUQDUKBUKFFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637558B2

Procedure details

To the suspension containing CoCl2.6H2O (4.5 mg, 0.016 mmol) and dimethylglyoxime (70.1 mg, 0.6 mmol) in 10 ml of water, 4 drops of 1.0N NaOH and NaBH4 (384.6 mg, 10 mmol) were subsequently added. The mixture was cooled to 0° C., and 5-(4-((1-methylcyclohexyl)methoxy)benzylidene)thiazolidine-2,4-dione (1 g, 3.0 mmol) in 15 ml of THF-DMF (2:1) was then added thereto over 20 minutes. The mixture was stirred at room temperature for 18 hours, to which acetic acid was then added until the pH thereof reached about 6. The mixture was diluted with water, and extracted with ethyl acetate and water. The organic layer was washed with water several times, dried with anhydrous magnesium sulfate, filtered and solvent-evaporated. The residual oil was chromatographed on silica gel to afford 5-(4-((1-methylcyclohexyl)methoxy)benzyl)thiazolidine-2,4-dione (Derivative 112 of the above formula) as white solid (0.8 g, yield: 80%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
CoCl2.6H2O
Quantity
4.5 mg
Type
reactant
Reaction Step Two
Quantity
70.1 mg
Type
reactant
Reaction Step Two
Name
Quantity
384.6 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
5-(4-((1-methylcyclohexyl)methoxy)benzylidene)thiazolidine-2,4-dione
Quantity
1 g
Type
reactant
Reaction Step Three
Name
THF DMF
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(=NO)C(C)=NO.[BH4-].[Na+].[CH3:11][C:12]1([CH2:18][O:19][C:20]2[CH:33]=[CH:32][C:23]([CH:24]=[C:25]3[S:29][C:28](=[O:30])[NH:27][C:26]3=[O:31])=[CH:22][CH:21]=2)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.C(O)(=O)C>O.[OH-].[Na+].C1COCC1.CN(C=O)C>[CH3:11][C:12]1([CH2:18][O:19][C:20]2[CH:33]=[CH:32][C:23]([CH2:24][CH:25]3[S:29][C:28](=[O:30])[NH:27][C:26]3=[O:31])=[CH:22][CH:21]=2)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]1 |f:1.2,6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
CoCl2.6H2O
Quantity
4.5 mg
Type
reactant
Smiles
Name
Quantity
70.1 mg
Type
reactant
Smiles
CC(C(=NO)C)=NO
Name
Quantity
384.6 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[Na+]
Step Three
Name
5-(4-((1-methylcyclohexyl)methoxy)benzylidene)thiazolidine-2,4-dione
Quantity
1 g
Type
reactant
Smiles
CC1(CCCCC1)COC1=CC=C(C=C2C(NC(S2)=O)=O)C=C1
Name
THF DMF
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1.CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were subsequently added
ADDITION
Type
ADDITION
Details
was then added until the pH
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with water several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent-evaporated
CUSTOM
Type
CUSTOM
Details
The residual oil was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1(CCCCC1)COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.